ethyl (5Z)-2-[(4-ethoxyphenyl)amino]-4-oxo-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
Ethyl (5Z)-2-[(4-ethoxyphenyl)amino]-4-oxo-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-4,5-dihydrothiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring, a furan ring, and various functional groups such as ethoxyphenyl, phenylsulfanyl, and carboxylate. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-2-[(4-ethoxyphenyl)amino]-4-oxo-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur in the presence of a base.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and process intensification methods. Additionally, purification steps such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5Z)-2-[(4-ethoxyphenyl)amino]-4-oxo-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl (5Z)-2-[(4-ethoxyphenyl)amino]-4-oxo-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-4,5-dihydrothiophene-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and design.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of ethyl (5Z)-2-[(4-ethoxyphenyl)amino]-4-oxo-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Ethyl (5Z)-2-[(4-ethoxyphenyl)amino]-4-oxo-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-4,5-dihydrothiophene-3-carboxylate can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds with a thiophene ring and various functional groups.
Furan Derivatives: Compounds with a furan ring and different substituents.
Carboxylate Esters: Compounds with a carboxylate ester functional group.
Properties
IUPAC Name |
ethyl (5Z)-2-(4-ethoxyphenyl)imino-4-hydroxy-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5S2/c1-3-30-18-12-10-17(11-13-18)27-25-23(26(29)31-4-2)24(28)21(34-25)16-19-14-15-22(32-19)33-20-8-6-5-7-9-20/h5-16,28H,3-4H2,1-2H3/b21-16-,27-25? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPYTKRBWUCARQ-DKKQIOCTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC=C(O3)SC4=CC=CC=C4)S2)O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC=C(O3)SC4=CC=CC=C4)/S2)O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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